1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride
CAS No.:
Cat. No.: VC16580341
Molecular Formula: C9H16Cl2N4O
Molecular Weight: 267.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16Cl2N4O |
|---|---|
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone;dihydrochloride |
| Standard InChI | InChI=1S/C9H14N4O.2ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;;/h5-6,8H,1-4,10H2,(H,11,12);2*1H |
| Standard InChI Key | GWKNXZRUYVTKAW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)C(=O)C2=CNN=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, (4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone dihydrochloride, reflects its two primary structural components: a piperidin-4-amine group and a 1H-pyrazole-4-carbonyl unit . The dihydrochloride salt forms through protonation of the amine groups, improving aqueous solubility for in vitro assays . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 267.15 g/mol | |
| Canonical SMILES | C1CN(CCC1N)C(=O)C2=CNN=C2.Cl | |
| InChI Key | GWKNXZRUYVTKAW-UHFFFAOYSA-N |
The pyrazole ring engages in hydrogen bonding via its nitrogen atoms, while the piperidine moiety contributes to conformational flexibility, enabling interactions with diverse biological targets .
Spectroscopic Data
While explicit spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, analogous pyrazole-piperidine hybrids exhibit characteristic absorption bands for carbonyl (1650–1750 cm) and amine (3300–3500 cm) groups. The hydrochloride salt’s crystallinity suggests utility in X-ray diffraction studies for structural validation .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves three stages:
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Pyrazole-4-carboxylic Acid Preparation: Pyrazole rings are synthesized via cyclocondensation of hydrazines with 1,3-diketones or through transition metal-catalyzed cross-coupling reactions .
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Amide Coupling: The carboxylic acid is activated (e.g., using thionyl chloride or carbodiimides) and reacted with piperidin-4-amine to form the amide bond .
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Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt, as confirmed by the molecular formula .
A related intermediate, ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3), highlights the role of ester-protected carboxyl groups in early synthetic steps .
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Pyrazole Substitution: Electron-withdrawing groups at the pyrazole 3-position enhance target affinity in related compounds .
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Piperidine Flexibility: The chair-to-boat transition in piperidine may facilitate binding to G-protein-coupled receptors.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatization. For example, replacing the amine group with acylated variants could modulate blood-brain barrier permeability .
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